3-(6-Bromohexyl)-4-hexylthiophene
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Overview
Description
3-(6-Bromohexyl)-4-hexylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromohexyl group at the third position and a hexyl group at the fourth position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromohexyl)-4-hexylthiophene typically involves a multi-step process. One common method starts with the bromination of hexylthiophene to introduce the bromohexyl group. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromohexyl)-4-hexylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromohexyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions to replace the bromo group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the thiophene ring.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution: Products like azidohexylthiophene or thiolhexylthiophene.
Oxidation: Products like sulfoxides or sulfones.
Coupling: Products with extended conjugation or functionalized thiophene derivatives.
Scientific Research Applications
3-(6-Bromohexyl)-4-hexylthiophene has several applications in scientific research:
Biological Research: The compound can be used as a building block for the synthesis of bioactive molecules and probes for biological studies.
Medicinal Chemistry:
Industrial Applications: The compound can be used in the development of advanced materials with unique properties, such as improved thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 3-(6-Bromohexyl)-4-hexylthiophene depends on its specific application. In the context of organic electronics, the compound acts as a donor material in the active layer of devices like OLEDs and OPVs. The thiophene ring facilitates the delocalization of electrons, which is crucial for the conduction of electrical current. The bromohexyl and hexyl groups can influence the solubility and processability of the material, affecting its overall performance .
Comparison with Similar Compounds
Similar Compounds
3-Hexylthiophene: Lacks the bromohexyl group, resulting in different reactivity and applications.
3-(6-Bromohexyl)thiophene: Similar structure but without the additional hexyl group at the fourth position.
Poly(3-hexylthiophene): A polymeric form with multiple thiophene units, used extensively in organic electronics.
Uniqueness
3-(6-Bromohexyl)-4-hexylthiophene is unique due to the presence of both bromohexyl and hexyl groups, which provide a balance between reactivity and solubility. This makes it a versatile building block for the synthesis of various functional materials with tailored properties .
Properties
CAS No. |
827346-79-2 |
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Molecular Formula |
C16H27BrS |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-(6-bromohexyl)-4-hexylthiophene |
InChI |
InChI=1S/C16H27BrS/c1-2-3-4-7-10-15-13-18-14-16(15)11-8-5-6-9-12-17/h13-14H,2-12H2,1H3 |
InChI Key |
QKBXXMBKEWHCSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CSC=C1CCCCCCBr |
Origin of Product |
United States |
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